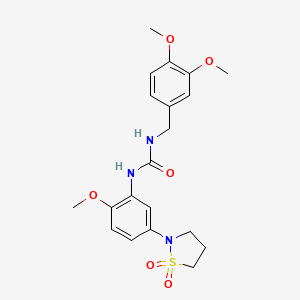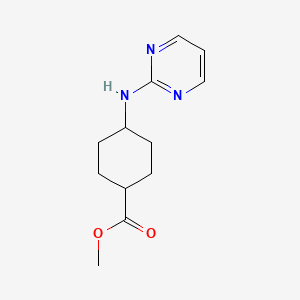
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyrimidine-based molecule that exhibits promising biological activities, making it a subject of interest for researchers in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer, and to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. The compound has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase, indicating its potential as an antioxidant agent. In addition, the compound has been shown to reduce the levels of glucose and triglycerides in diabetic animals, indicating its potential as an anti-diabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its synthesis method is well-established. The compound exhibits promising biological activities, making it a subject of interest in various fields of research. However, the compound has some limitations for lab experiments. The compound is relatively unstable and prone to degradation, which can affect its biological activity. In addition, the compound has low solubility in water, which can limit its application in some assays.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate. One direction is to further investigate the compound's mechanism of action and its effects on different cellular signaling pathways. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Furthermore, the compound's potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation, can be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties can be studied to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate involves the reaction of 2-aminopyrimidine with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has shown potential therapeutic applications in various fields of research. The compound exhibits anti-inflammatory, antioxidant, and anticancer activities, making it a subject of interest in the development of new drugs. The compound has been studied for its effects on different types of cancer, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
Eigenschaften
IUPAC Name |
methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11(16)9-3-5-10(6-4-9)15-12-13-7-2-8-14-12/h2,7-10H,3-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXDNIYSNIGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)
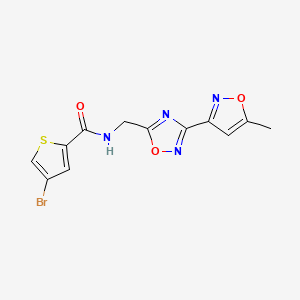
![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)
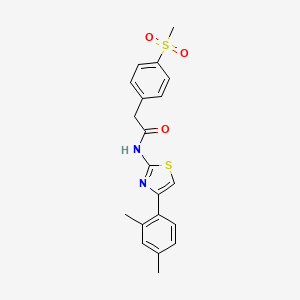
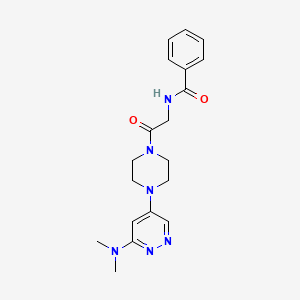
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)
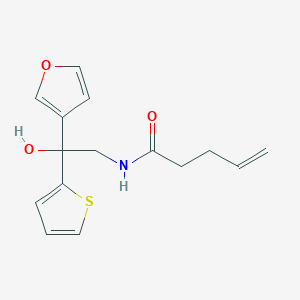
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)
